alpha-Phenyl-3-pyridazineethanethioamide
Description
α-Phenyl-3-pyridazineethanethioamide is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the alpha position and an ethanethioamide (-CH₂-CS-NH₂) moiety at the 3-position. This structure combines a nitrogen-rich aromatic system with a thioamide functional group, which is known to enhance binding affinity to biological targets through hydrogen bonding and metal coordination .
Properties
CAS No. |
66978-41-4 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-phenyl-2-pyridazin-3-ylethanethioamide |
InChI |
InChI=1S/C12H11N3S/c13-12(16)11(9-5-2-1-3-6-9)10-7-4-8-14-15-10/h1-8,11H,(H2,13,16) |
InChI Key |
DJZUDOPYNCTQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=CC=C2)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The ethanethioamide group offers greater flexibility than rigid thioxo or lactam moieties, which may enhance adaptability to enzyme active sites.
Insights :
- Microwave-assisted synthesis (as in ) could improve yield and reduce reaction time for α-phenyl-3-pyridazineethanethioamide, given its success in forming complex heterocycles .
- The absence of coumarin or chromenone substituents in the target compound simplifies purification steps compared to analogs in Table 1 of .
Pharmacological and Physicochemical Properties
Hypothetical comparisons based on structural motifs:
Discussion :
- The thioamide group in α-phenyl-3-pyridazineethanethioamide may exhibit stronger chelation with metal ions (e.g., Zn²⁺ in metalloenzymes) compared to thioxo or carbonyl groups, enhancing inhibitory activity .
- Lipophilicity from the phenyl group could improve membrane permeability relative to hydroxylated coumarin derivatives in .
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